molecular formula C23H20FN3O3 B10929589 6-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10929589
M. Wt: 405.4 g/mol
InChI Key: XGFDUPJKYWMPED-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-N~4~-[1-(3-methoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a fluorophenyl group, a methoxyphenyl group, and an isoxazolo[5,4-b]pyridine core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N~4~-[1-(3-methoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the isoxazolo[5,4-b]pyridine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation under mild and functional group-tolerant conditions . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable reagents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-N~4~-[1-(3-methoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-(4-Fluorophenyl)-N~4~-[1-(3-methoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Material Science: Exploration of its properties for the development of novel materials with unique electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N~4~-[1-(3-methoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and structure-activity relationships are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Fluorophenyl)-N~4~-[1-(3-methoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and the isoxazolo[5,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H20FN3O3

Molecular Weight

405.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H20FN3O3/c1-13(16-5-4-6-18(11-16)29-3)25-22(28)19-12-20(15-7-9-17(24)10-8-15)26-23-21(19)14(2)27-30-23/h4-13H,1-3H3,(H,25,28)

InChI Key

XGFDUPJKYWMPED-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC(C)C4=CC(=CC=C4)OC

Origin of Product

United States

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